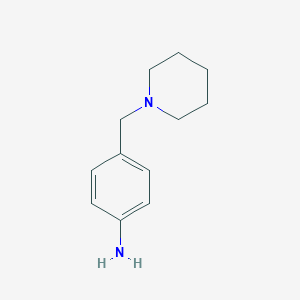

4-(Piperidin-1-ylmethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(piperidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYFDUUAYSVNSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357165 | |

| Record name | 4-(piperidin-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29608-05-7 | |

| Record name | 4-(piperidin-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Piperidin-1-ylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Piperidin-1-ylmethyl)aniline CAS number and properties

CAS Number: 29608-05-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Piperidin-1-ylmethyl)aniline, a versatile secondary amine that serves as a crucial intermediate in synthetic chemistry. With the CAS number 29608-05-7, this compound is a valuable building block in the development of a wide range of biologically active molecules.[1][2] Its structure, featuring a reactive aniline moiety and a piperidine ring, makes it a key component in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2] This document details the compound's chemical and physical properties, provides a representative experimental protocol for its synthesis via reductive amination, outlines its known applications in drug discovery, and presents essential safety and handling information.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a slightly brown powder.[3] Its chemical structure combines an aromatic aniline ring with a saturated heterocyclic piperidine ring, linked by a methylene bridge. This combination of functionalities imparts specific reactivity and solubility characteristics that are advantageous for its use in organic synthesis.[3] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 29608-05-7 | [4] |

| Molecular Formula | C₁₂H₁₈N₂ | [4] |

| Molecular Weight | 190.28 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Slightly brown powder | [3] |

| Melting Point | 80-93 °C | [3][4] |

| Boiling Point | 308.7 °C at 760 mmHg | [4] |

| Density | 1.068 g/cm³ | [4] |

| Flash Point | 126.4 °C | [4] |

| pKa | 9.70 ± 0.10 (Predicted) | [4] |

| LogP | 1.9 (Computed) | [4] |

| Storage Temperature | 0-8 °C, Inert atmosphere | [3][4] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the reductive amination of 4-aminobenzaldehyde with piperidine.[5][6] This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is a frequently used reducing agent for this transformation due to its mildness and selectivity.[5]

Representative Protocol: Reductive Amination

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

4-Aminobenzaldehyde

-

Piperidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzaldehyde (1.0 eq) and dissolve it in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

-

Amine Addition: Add piperidine (1.1 eq) to the solution. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow via reductive amination.

Biological Activity and Applications in Drug Development

While specific biological activities of this compound itself are not extensively documented, its true value lies in its role as a versatile pharmaceutical intermediate.[1][2] The 4-anilinopiperidine scaffold is a well-established pharmacophore found in a variety of potent therapeutic agents.

-

Neurological Disorders: Derivatives of this compound are widely utilized in the development of agents targeting the central nervous system. The piperidine ring can enhance solubility and bioavailability, properties that are crucial for drugs targeting neurological disorders.[1][2]

-

Kinase Inhibitors: The structure serves as a key intermediate in the synthesis of kinase inhibitors, which are a major class of drugs used in oncology.[3]

-

Opioid Receptor Modulation: The broader class of 4-anilidopiperidine analogues has been extensively studied for their interaction with opioid receptors, forming the basis for potent analgesics.[7]

The primary amino group of the aniline moiety provides a reactive handle for further chemical modifications, such as amide bond formation, allowing for the facile introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

This compound is classified as harmful and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

| Hazard Information | Details | Source(s) |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [4] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H314: Causes severe skin burns and eye damage.H332: Harmful if inhaled. | [4] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. | [4] |

| Hazard Codes | C (Corrosive) | [4] |

| Risk Statements | R36/37/38: Irritating to eyes, respiratory system and skin. | [4] |

Conclusion

This compound is a compound of significant interest to the medicinal and synthetic chemistry communities. Its straightforward synthesis, coupled with the versatile reactivity of its aniline and piperidine moieties, establishes it as a valuable building block for the creation of complex molecules with potential therapeutic applications. While further research is needed to elucidate any intrinsic biological activity, its role as a key intermediate in the development of drugs for neurological disorders and other conditions is well-recognized. Proper adherence to safety protocols is essential when handling this corrosive and harmful compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline [myskinrecipes.com]

- 4. This compound | C12H18N2 | CID 846150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 4-(Piperidin-1-ylmethyl)aniline

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physicochemical properties of the compound 4-(Piperidin-1-ylmethyl)aniline. Due to a lack of extensive published experimental data for this specific molecule, this document combines computed theoretical values with general experimental protocols applicable to the characterization of similar aniline and piperidine derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is limited, a number of key parameters have been calculated using computational models.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₂H₁₈N₂ | Calculated | PubChem[1] |

| Molecular Weight | 190.28 g/mol | Calculated | PubChem[1] |

| Physical Form | Solid | Experimental | Sigma-Aldrich |

| Melting Point | Not available | - | - |

| Boiling Point | Not available | - | - |

| XlogP (Octanol-Water Partition Coefficient) | 1.9 | Predicted | PubChem[1] |

| pKa (Acid Dissociation Constant) | Not available | - | - |

| Solubility | Not available | - | - |

Note: "Not available" indicates that no reliable experimental or predicted data was found in the public domain at the time of this report.

Synthesis and Characterization

Hypothetical Synthetic Protocol: Reductive Amination

-

Reaction Setup: To a round-bottom flask, add 4-aminobenzaldehyde (1.0 equivalent) and piperidine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise (1.5 equivalents).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization Protocols:

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the aniline moiety and C-N bonds.

Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound, as well as a general workflow for determining its key physicochemical properties.

Biological Activity

Currently, there is no publicly available information on the biological activity or potential signaling pathway interactions of this compound. Further research, including in vitro and in vivo screening, would be necessary to elucidate any pharmacological effects. The structural motifs present, namely the aniline and piperidine rings, are common in many biologically active compounds, suggesting that this molecule could be a candidate for various screening programs.

Disclaimer: This document is intended for informational purposes only and is based on currently available public data. The hypothetical protocols provided are for illustrative purposes and would require optimization and validation in a laboratory setting. Researchers should always adhere to appropriate safety protocols when handling chemical substances.

References

Solubility Profile of 4-(Piperidin-1-ylmethyl)aniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Piperidin-1-ylmethyl)aniline in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document synthesizes qualitative predictions based on its physicochemical properties and the known behavior of structurally related molecules, namely aromatic amines and piperidine derivatives. Crucially, this guide furnishes a detailed, robust experimental protocol to enable researchers to determine precise quantitative solubility data in their laboratories. This document is intended to be an essential resource for professionals in chemical research and drug development for solvent selection, formulation, and purification processes involving this compound.

Introduction

This compound is a bifunctional organic molecule incorporating a primary aromatic amine and a tertiary aliphatic amine within a piperidine ring. This unique structure makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and application. This guide addresses the current information gap by providing a predicted solubility profile and a practical experimental framework for its quantitative determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties form the basis for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.28 g/mol | [2][3] |

| Appearance | Solid | [2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 29608-05-7 | [1][4] |

| Computed LogP | 1.9 | [1] |

Note: LogP (the logarithm of the octanol/water partition coefficient) suggests a moderate lipophilicity.

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High to Moderate | The primary and tertiary amine nitrogens can act as hydrogen bond acceptors with the hydroxyl group of the alcohols. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Favorable dipole-dipole interactions are expected between the polar functional groups of the solute and these solvents. |

| Halogenated | Dichloromethane, Chloroform | High to Moderate | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |

| Aromatic | Toluene, Benzene, Xylene | Moderate | The aniline ring suggests good compatibility with aromatic solvents through pi-pi interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | The polarity of ethers should allow for some degree of dissolution. |

| Nonpolar | Hexane, Heptane, Cyclohexane | Low | The significant polarity of the molecule is expected to limit its solubility in nonpolar aliphatic solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The following protocol outlines the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringe filters (chemically compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Experimental Workflow

The general workflow for determining the solubility is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

-

Equilibration:

-

Tightly seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker (e.g., set to 25 °C).

-

Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected sample through a chemically resistant syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of the compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

The solubility is typically expressed in units such as mg/mL or mol/L.

-

Logical Relationships in Solubility Prediction

The prediction of a compound's solubility is based on a logical assessment of its structural features and the properties of the solvent.

Caption: Factors influencing the solubility prediction.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined, the provided qualitative predictions offer valuable guidance for solvent selection. The detailed experimental protocol empowers researchers to generate the precise data required for their specific applications, thereby facilitating advancements in drug discovery and chemical synthesis.

References

A Technical Guide to the Spectroscopic Profile of 4-(Piperidin-1-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-1-ylmethyl)aniline is a versatile bifunctional molecule incorporating a primary aromatic amine and a tertiary benzylic amine within a piperidinyl-methyl scaffold. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and materials science. A comprehensive understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and elucidation of its role in molecular interactions. This technical guide provides a summary of available spectroscopic data for this compound and offers insights into its synthesis and characterization through related experimental protocols.

Spectroscopic Data

A complete experimental dataset for this compound is not currently available in the public domain. However, predicted mass spectrometry data provides valuable information for its identification.

Mass Spectrometry (MS)

Predicted mass spectrometry data for this compound (C₁₂H₁₈N₂) provides theoretical mass-to-charge ratios (m/z) for various adducts, which are crucial for its identification in mass spectrometric analysis.[1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 191.15428 |

| [M+Na]⁺ | 213.13622 |

| [M-H]⁻ | 189.13972 |

| [M+NH₄]⁺ | 208.18082 |

| [M+K]⁺ | 229.11016 |

| [M]⁺ | 190.14645 |

| [M]⁻ | 190.14755 |

Table 1: Predicted Mass Spectrometry Data for this compound Adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline ring, the methylene bridge, and the piperidine ring protons. The aromatic protons would likely appear as two sets of doublets in the range of δ 6.5-7.5 ppm. The benzylic methylene protons (-CH₂-) are expected to produce a singlet around δ 3.5-4.0 ppm. The protons on the piperidine ring would likely appear as a series of multiplets in the upfield region of the spectrum, typically between δ 1.4 and 2.5 ppm.

¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the benzylic methylene carbon, and the carbons of the piperidine ring. The aromatic carbons are expected in the δ 115-150 ppm region. The benzylic methylene carbon should appear around δ 60-65 ppm. The piperidine ring carbons would be observed in the upfield region, typically between δ 20 and 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorptions:

-

N-H Stretching: The primary amine (-NH₂) group on the aniline ring is expected to show two distinct bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methylene groups would be observed just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibrations for both the aromatic and aliphatic amines would be present in the 1250-1350 cm⁻¹ range.

Experimental Protocols

A plausible synthetic route for this compound would involve the reductive amination of 4-aminobenzaldehyde with piperidine.

General Procedure for Reductive Amination:

-

Imine Formation: 4-Aminobenzaldehyde and piperidine are dissolved in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane). The reaction is often catalyzed by a mild acid.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride [NaB(OAc)₃H], is added to the reaction mixture to reduce the intermediate imine to the final amine product.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

Spectroscopic Analysis Workflow:

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of a target compound like this compound.

Caption: General workflow for synthesis and spectroscopic analysis.

Signaling Pathways and Logical Relationships

As this compound is a synthetic building block, it is not directly involved in established biological signaling pathways. Its utility lies in its incorporation into larger molecules designed to interact with specific biological targets. The logical relationship in its application is a progression from synthesis to the creation of novel drug candidates.

Caption: Drug development logical workflow.

References

The Latent Potential of 4-(Piperidin-1-ylmethyl)aniline Derivatives: A Technical Guide to Biological Activity and Evaluation

For Researchers, Scientists, and Drug Development Professionals

The 4-(Piperidin-1-ylmethyl)aniline scaffold is a promising, yet underexplored, structural motif in medicinal chemistry. Its composition, featuring a piperidine ring linked to an aniline moiety via a methylene bridge, presents a unique combination of lipophilicity, hydrogen bonding capability, and aromatic interactions, making it an attractive starting point for the design of novel therapeutic agents. While extensive quantitative biological data for a broad range of its direct derivatives remains nascent in publicly accessible literature, the demonstrated activities of structurally related compounds highlight the significant potential harbored within this chemical class. This technical guide provides an in-depth overview of the known biological activities of analogous compounds, detailed experimental protocols for their evaluation, and a forward-looking perspective on the therapeutic promise of this compound derivatives.

Quantitative Biological Activity of Structurally Related Compounds

While specific data for a diverse library of this compound derivatives is limited, valuable insights can be gleaned from the biological evaluation of compounds sharing key structural features. The following tables summarize the anticancer and antimicrobial activities of closely related aniline and piperidine derivatives.

Table 1: Anticancer Activity of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives

A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives has been synthesized and evaluated for their potential as antitumor agents. The data presented below showcases the half-maximal inhibitory concentrations (IC50) against various cancer cell lines, demonstrating the cytotoxic potential of this structural class.[1]

| Compound ID | Substitution on Aniline Ring | Cancer Cell Line | IC50 (µM) |

| 5a | Unsubstituted | MCF-7 | 1.88 ± 0.11 |

| 5a | Unsubstituted | B16-F10 | 2.12 ± 0.15 |

| Reference | Doxorubicin | MCF-7 | 0.85 ± 0.05 |

Data extracted from a study on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as potential anticancer agents.[1]

Table 2: Antimicrobial Activity of Piperidin-4-one Derivatives

A series of 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazone derivatives has been evaluated for their in vitro antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values, presented below, indicate the potential of the piperidine scaffold in developing new antimicrobial agents.[2]

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) |

| 1b | Staphylococcus aureus | 12.5 |

| 2b | Staphylococcus aureus | 25 |

| 4b | Staphylococcus aureus | 12.5 |

| 1b | Escherichia coli | 25 |

| 2b | Escherichia coli | 50 |

| 4b | Escherichia coli | 25 |

| 1b | Candida albicans | 50 |

| 2b | Candida albicans | 100 |

| 4b | Candida albicans | 50 |

| Reference | Ampicillin (vs. Bacteria) | 12.5 - 25 |

| Reference | Terbinafine (vs. Fungi) | 25 - 50 |

Data extracted from a study on the synthesis and antimicrobial activity of piperidin-4-one derivatives.[2]

Experimental Protocols

The following are detailed methodologies for key in vitro assays to determine the cytotoxic and antimicrobial activities of novel chemical entities such as this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO.

-

Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest test compound concentration) and a blank (medium only).

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

-

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (dissolved in DMSO)

-

Standard antimicrobial agents (positive controls)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours), select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, perform two-fold serial dilutions of the compound in the broth medium.

-

-

Inoculation:

-

Add the prepared inoculum to each well containing the diluted compound.

-

Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

-

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. While comprehensive biological data for a wide array of its derivatives is not yet abundant, the promising anticancer and antimicrobial activities of structurally related compounds strongly suggest its potential. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new derivatives. Future research should focus on the synthesis and screening of a diverse library of this compound analogs to establish clear structure-activity relationships. Elucidation of their mechanisms of action and exploration of their potential in other therapeutic areas, such as neurodegenerative diseases, will be crucial in unlocking the full therapeutic value of this intriguing chemical class. The information presented herein serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

4-(Piperidin-1-ylmethyl)aniline: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-1-ylmethyl)aniline is a key building block in medicinal chemistry, prized for its utility in the synthesis of a diverse range of biologically active compounds. Its structure, featuring a flexible piperidinylmethyl moiety attached to an aniline ring, provides a unique combination of physicochemical properties that are advantageous for drug design. The piperidine ring can enhance aqueous solubility and bioavailability, while the aniline group serves as a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of the this compound scaffold, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.

Synthesis and Chemical Properties

The primary and most efficient method for the synthesis of this compound is through the reductive amination of 4-aminobenzaldehyde with piperidine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.28 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 29608-05-7[1] |

| Appearance | Solid |

| SMILES | C1CCN(CC1)CC2=CC=C(C=C2)N[1] |

Applications in Medicinal Chemistry

The this compound scaffold is a prominent feature in a multitude of kinase inhibitors and other targeted therapies. The aniline nitrogen provides a crucial interaction point, often acting as a hydrogen bond donor to the hinge region of kinase active sites. The piperidine group can be modified to fine-tune solubility, cell permeability, and to explore additional binding interactions within the target protein.

Kinase Inhibition

Derivatives of this compound have shown significant inhibitory activity against various kinases implicated in cancer and other diseases. The following table summarizes the in vitro cytotoxic activity of several representative compounds incorporating this scaffold against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [2] |

| Derivative B | MCF-7 (Breast Cancer) | 39.0 | [2] |

| Derivative C | MDA-MB-231 (Breast Cancer) | 35.1 | [2] |

| Derivative D | HCT-116 (Colorectal Cancer) | 0.329 (as µg/ml) | [3] |

| Derivative E | SH-SY5Y (Neuroblastoma) | Not specified, but active | [3] |

Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), initiates a cascade of downstream signaling events crucial for cell growth, proliferation, and survival. Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several inhibitors incorporating the this compound scaffold target EGFR.

Caption: EGFR Signaling Pathway and Inhibition.

MERTK Signaling Pathway

Mer Tyrosine Kinase (MERTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It plays a crucial role in processes such as efferocytosis (clearance of apoptotic cells), immune regulation, and cell survival. Overexpression of MERTK is associated with a poor prognosis in several cancers.

Caption: MERTK Signaling Pathway and Inhibition.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

-

4-Aminobenzaldehyde

-

Piperidine

-

Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Acetic acid (catalytic amount, if necessary)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 4-aminobenzaldehyde (1.0 eq) in an appropriate solvent (e.g., DCM or MeOH) in a round-bottom flask, add piperidine (1.1-1.2 eq).

-

If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium borohydride (1.5 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the organic solvent (e.g., DCM) (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel if necessary.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.

-

After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound has proven to be a valuable and versatile building block in the field of medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide array of potent and selective therapeutic agents, particularly in the area of kinase inhibition. The strategic incorporation of this scaffold allows for the modulation of key drug-like properties, leading to improved efficacy and pharmacokinetic profiles. As our understanding of the molecular drivers of disease continues to expand, the this compound core is poised to remain a significant contributor to the discovery and development of novel medicines.

References

The Discovery and Synthesis of Novel 4-(Piperidin-1-ylmethyl)aniline Analogs as Cholinesterase Inhibitors for Alzheimer's Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, memory, and learning. One of the primary therapeutic strategies for managing AD symptoms is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to enhance cholinergic neurotransmission. This technical guide delves into the discovery and synthesis of a promising class of cholinesterase inhibitors: 4-(Piperidin-1-ylmethyl)aniline analogs. We will explore their rational design, synthetic methodologies, structure-activity relationships (SAR), and the underlying cholinergic signaling pathway they modulate. This document serves as a comprehensive resource, providing detailed experimental protocols, tabulated quantitative data, and visual representations of key pathways and workflows to aid researchers in the development of novel therapeutics for Alzheimer's disease.

Introduction: The Cholinergic Hypothesis and the Role of Cholinesterase Inhibitors

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive decline observed in patients.[1][2][3][4][5] Cholinergic neurons, particularly in the basal forebrain, are crucial for learning and memory, and their degeneration is a hallmark of AD pathology.[2] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the hydrolysis of ACh in the synaptic cleft, terminating its action.[6] Therefore, inhibiting these enzymes increases the concentration and duration of ACh in the synapse, thereby ameliorating the cholinergic deficit. This has been the foundational principle for the development of several FDA-approved drugs for AD, such as donepezil, rivastigmine, and galantamine.

The this compound scaffold has emerged as a promising pharmacophore for the design of novel cholinesterase inhibitors. This structural motif, present in the potent AChE inhibitor donepezil, allows for versatile modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide will focus on the synthesis and evaluation of analogs based on this core structure.

The Cholinergic Signaling Pathway in Alzheimer's Disease

The cholinergic signaling pathway is a critical component of normal cognitive function. In a healthy synapse, acetylcholine is synthesized from choline and acetyl-CoA by choline acetyltransferase (ChAT). It is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization. ACh binds to and activates postsynaptic nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs), propagating the nerve impulse. The signal is terminated by the rapid hydrolysis of ACh by AChE and BChE. The resulting choline is then taken back up into the presynaptic neuron by the high-affinity choline transporter (ChT) for the synthesis of new ACh.[1][2]

In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced ACh release. This deficit is exacerbated by the activity of AChE and BChE. Cholinesterase inhibitors act by blocking these enzymes, thereby increasing the availability of ACh in the synaptic cleft to stimulate the remaining postsynaptic receptors.

Synthesis of this compound Analogs

The synthesis of this compound analogs is typically achieved through a reductive amination reaction, a robust and versatile method for forming C-N bonds. This approach involves the reaction of a substituted aniline with a piperidine-4-carboxaldehyde derivative in the presence of a reducing agent. A common strategy employs N-benzyl-4-piperidone as a starting material, which is then converted to the corresponding aldehyde.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, often starting from commercially available materials. The workflow generally involves the formation of the core piperidine structure, followed by functionalization of the aniline moiety.

Detailed Experimental Protocols

The following protocols are based on the synthesis of N-((1-benzylpiperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide, a representative analog from a series of potent cholinesterase inhibitors.[6]

Protocol 1: Synthesis of (1-benzylpiperidin-4-yl)methanamine (4a)

-

Reaction Setup: To a solution of 1-benzylpiperidine-4-carboxamide (1.0 eq) in dry tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Reaction: Stir the reaction mixture at 75 °C for 4 hours.

-

Workup: Cool the reaction to room temperature and quench by the sequential addition of water, 15% aqueous NaOH, and water.

-

Extraction: Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford (1-benzylpiperidin-4-yl)methanamine as a yellow oil.

Protocol 2: Synthesis of N-((1-benzylpiperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide (9a)

-

Reaction Setup: To a solution of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq). Stir the mixture for 30 minutes at room temperature.

-

Amide Coupling: Add a solution of (1-benzylpiperidin-4-yl)methanamine (4a) (1.1 eq) in DMF to the reaction mixture.

-

Reaction: Stir the reaction at room temperature overnight.

-

Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the final product as a white solid.

Data Presentation: Structure-Activity Relationships

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the aniline and piperidine rings. The following tables summarize the in vitro cholinesterase inhibitory activities of a series of N-((1-benzylpiperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide analogs, with modifications on the benzyl group of the piperidine moiety.[6]

Table 1: In Vitro Inhibitory Activity against EeAChE and EqBuChE

| Compound | R | EeAChE IC₅₀ (µM) | EqBuChE IC₅₀ (µM) | Selectivity Index (AChE/BuChE) |

| 9a | H | 3.14 ± 1.12 | > 100 | - |

| 9b | 2-CH₃ | 4.89 ± 1.35 | > 100 | - |

| 9c | 3-CH₃ | 3.98 ± 1.21 | > 100 | - |

| 9d | 4-CH₃ | 5.21 ± 1.47 | > 100 | - |

| 9h | 2-F | 1.25 ± 0.33 | 15.2 ± 3.1 | 0.08 |

| 9i | 3-F | 0.35 ± 0.08 | 5.89 ± 1.2 | 0.06 |

| 9j | 4-F | 3.71 ± 1.88 | 8.95 ± 2.1 | 0.41 |

| 9k | 2-Cl | 0.88 ± 0.15 | 10.2 ± 2.5 | 0.09 |

| 9l | 3-Cl | 0.54 ± 0.11 | 7.81 ± 1.9 | 0.07 |

| 9m | 4-Cl | 0.21 ± 0.03 | 4.12 ± 0.9 | 0.05 |

| 9n | 2-Br | 1.02 ± 0.24 | 12.5 ± 2.8 | 0.08 |

| 9o | 3-Br | 0.41 ± 0.09 | 6.54 ± 1.5 | 0.06 |

| 9p | 4-Br | 0.69 ± 0.13 | 9.33 ± 2.3 | 0.07 |

| Donepezil | - | 0.02 ± 0.005 | 3.56 ± 0.8 | 0.006 |

| Tacrine | - | 0.18 ± 0.04 | 0.05 ± 0.01 | 3.6 |

Data are expressed as mean ± SEM of three independent experiments.

Table 2: In Vitro Inhibitory Activity against hAChE and hBChE for Selected Compounds

| Compound | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) |

| 15b | 1.49 ± 0.43 | 1.33 ± 0.55 |

| 15j | 1.25 ± 0.48 | 0.66 ± 0.22 |

Data are expressed as mean ± SEM of three independent experiments.

From the data presented, several structure-activity relationships can be deduced:

-

Effect of Halogen Substitution: The introduction of halogen atoms (F, Cl, Br) on the benzyl ring generally increased the inhibitory activity against AChE compared to the unsubstituted analog (9a).

-

Positional Isomers: For halogen-substituted analogs, the position of the substituent on the benzyl ring significantly influenced activity, with the para-substituted chloro-analog (9m) being the most potent AChE inhibitor in this series.

-

Selectivity: Most of the synthesized compounds showed a preference for inhibiting AChE over BuChE.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design and development of novel cholinesterase inhibitors for the treatment of Alzheimer's disease. This technical guide has provided a comprehensive overview of the rationale behind targeting the cholinergic system, the synthesis of these analogs, and the structure-activity relationships that govern their biological activity. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers in the field, facilitating the advancement of new and more effective therapies for this debilitating neurodegenerative disease. Further optimization of this scaffold, guided by the principles outlined herein, holds the potential to yield clinical candidates with improved efficacy and safety profiles.

References

- 1. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]

- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Role of Cholinergic Signaling in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidinylmethylaniline Scaffold: A Core Moiety in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidinylmethylaniline scaffold, a unique structural motif combining a piperidine ring linked via a methylene bridge to an aniline moiety, has emerged as a privileged scaffold in medicinal chemistry. Its synthetic tractability and the ability to readily modify its constituent parts have made it a valuable building block for the development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the piperidinylmethylaniline core, including its synthesis, physicochemical properties, role in drug design with a focus on structure-activity relationships (SAR), and detailed experimental protocols.

Physicochemical Properties and Pharmacokinetic Profile

The piperidinylmethylaniline scaffold confers a blend of physicochemical properties that are often desirable in drug candidates. The piperidine ring, a saturated heterocycle, can exist in a stable chair conformation, allowing for precise spatial orientation of substituents. The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility and provide a key interaction point with biological targets through hydrogen bonding or ionic interactions.

The aniline portion of the scaffold offers a platform for a wide array of substitutions on the aromatic ring, enabling the fine-tuning of electronic properties, lipophilicity, and metabolic stability. The overall lipophilicity of derivatives can be modulated to optimize absorption, distribution, metabolism, and excretion (ADME) properties, which is crucial for achieving desired pharmacokinetic profiles, including oral bioavailability and central nervous system (CNS) penetration.[1] The metabolic stability of the piperidine ring can be influenced by substitution patterns, particularly at positions adjacent to the nitrogen atom.[1]

Synthesis of the Piperidinylmethylaniline Scaffold

The most common and efficient method for the synthesis of the piperidinylmethylaniline scaffold is the Mannich reaction .[2] This one-pot, three-component condensation reaction involves an active hydrogen compound (in this case, aniline), an aldehyde (typically formaldehyde), and a secondary amine (piperidine).

The reaction proceeds through the formation of an electrophilic iminium ion from the reaction of piperidine and formaldehyde. The electron-rich aniline then acts as a nucleophile, attacking the iminium ion to form the desired piperidinylmethylaniline product. The reaction conditions are generally mild, and the yields are often satisfactory.[3] Variations in the aniline and piperidine starting materials allow for the generation of a diverse library of derivatives.

Role in Drug Design and Structure-Activity Relationships (SAR)

The piperidinylmethylaniline scaffold is a versatile template that has been incorporated into molecules targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and kinases. The modular nature of the scaffold allows for systematic exploration of structure-activity relationships.

Targeting Kinases

Several kinase inhibitors incorporate the piperidinylmethylaniline moiety. The pyridine ring often acts as a hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region, while the aniline and piperidine rings can be modified to achieve potency and selectivity.[4]

For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were designed and synthesized as potential antitumor agents and cyclin-dependent kinase 2 (CDK2) inhibitors. Compound 5a from this series displayed potent CDK2/cyclin E inhibitory activity with an IC50 of 0.98 µM and showed significant antiproliferative activity against MCF-7 and B16-F10 cancer cell lines.[4]

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |

| 5a | CDK2/cyclin E | 0.98 ± 0.06 | MCF-7 | 1.88 ± 0.11 |

| B16-F10 | 2.12 ± 0.15 |

Table 1: Bioactivity of a Representative Piperidinylmethylaniline-containing Kinase Inhibitor. [4]

The following diagram illustrates a simplified, generic signaling pathway for a receptor tyrosine kinase (RTK), a common target for kinase inhibitors.

Targeting G-Protein Coupled Receptors (GPCRs)

The piperidinylmethylaniline scaffold is also found in ligands targeting various GPCRs, which are implicated in a wide range of physiological processes and are major drug targets.[5] The basic nitrogen of the piperidine can interact with acidic residues in the receptor binding pocket, while the substituted aniline can explore hydrophobic pockets and form additional interactions.

For example, a series of N-{4-[4-(aryl)piperazine-1-yl]-phenyl}-amine derivatives, which bear a structural resemblance to the piperidinylmethylaniline scaffold, were synthesized and evaluated for their anxiolytic effects mediated by 5-HT1A receptors.[6]

Experimental Protocols

General Protocol for the Synthesis of Piperidinylmethylaniline Derivatives via Mannich Reaction

This protocol is a generalized procedure based on the principles of the Mannich reaction.[2][7]

Materials:

-

Substituted aniline (1.0 eq)

-

Paraformaldehyde (1.2 eq)

-

Piperidine (1.2 eq)

-

Ethanol or Glacial Acetic Acid

-

Hydrochloric acid (for salt formation, optional)

-

Sodium bicarbonate solution

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the substituted aniline (1.0 eq) in ethanol or glacial acetic acid, add paraformaldehyde (1.2 eq) and piperidine (1.2 eq).

-

Reaction: Stir the mixture at room temperature or heat to reflux for a period ranging from a few hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

If using an acidic solvent, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure piperidinylmethylaniline derivative.

-

-

Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

General Protocol for In Vitro Kinase Inhibition Assay

This is a general protocol and may require optimization for specific kinases.

Materials:

-

Kinase enzyme

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compounds (piperidinylmethylaniline derivatives)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Serially dilute the test compounds in DMSO.

-

Assay Plate Preparation: Add a small volume of the diluted compound solution to the wells of a 384-well plate.

-

Enzyme Addition: Add the kinase enzyme to each well and incubate briefly at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The piperidinylmethylaniline scaffold represents a valuable and versatile core in drug discovery. Its straightforward synthesis via the Mannich reaction allows for the rapid generation of diverse chemical libraries. The inherent physicochemical properties of this scaffold, combined with the extensive possibilities for structural modification, have enabled the development of potent and selective ligands for a variety of biological targets, particularly kinases and GPCRs. The continued exploration of the chemical space around the piperidinylmethylaniline core holds significant promise for the discovery of novel therapeutic agents for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jofamericanscience.org [jofamericanscience.org]

Preliminary Biological Screening of 4-(Piperidin-1-ylmethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of the novel compound 4-(Piperidin-1-ylmethyl)aniline. While specific experimental data for this compound is not publicly available, this document outlines the expected biological activities based on structurally related molecules and furnishes detailed experimental protocols for its initial assessment. The guide focuses on cytotoxicity and antimicrobial assays, which are primary screening steps for compounds of this class. Data from closely related piperidine and aniline derivatives are presented to offer a comparative context. Methodologies are detailed to enable researchers to conduct similar preliminary evaluations.

Introduction

This compound is a synthetic organic compound featuring a piperidine ring and an aniline moiety. The piperidine heterocycle is a prevalent scaffold in medicinal chemistry, known for its presence in numerous pharmaceuticals with a wide range of biological activities.[1][2][3] Derivatives of piperidine have demonstrated diverse pharmacological properties, including anticancer, antimicrobial, antifungal, and anti-inflammatory effects.[1][4][5][6] Similarly, aniline derivatives are also recognized for their biological significance.[7] Given the structural alerts present in this compound, it is hypothesized that this compound may exhibit cytotoxic effects against cancer cell lines and/or antimicrobial activity. This guide provides a framework for the initial in vitro screening of this compound.

Predicted Biological Activities and Supporting Literature

Based on the biological activities reported for structurally similar compounds, the primary assays for the preliminary screening of this compound should focus on:

-

Cytotoxicity/Anticancer Activity: Piperidine derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those from breast, prostate, and colon cancers.[1] The mechanisms of action for some piperidine-containing compounds involve the modulation of key signaling pathways such as NF-κB and PI3K/Akt.[1]

-

Antimicrobial Activity: Piperidine and its derivatives have been reported to possess antibacterial and antifungal properties.[4][5] These compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Data Presentation: Biological Activity of Structurally Related Compounds

The following tables summarize quantitative data for compounds structurally related to this compound. Note: This data is intended to provide a preliminary indication of the potential activity of the target compound and should be interpreted with caution.

Table 1: Cytotoxicity Data for Related Piperidine Derivatives

| Compound/Derivative Class | Cell Line | Assay | IC50 (µM) | Reference |

| 2-amino-4-(1-piperidine) pyridine | HT29 (Colon Cancer) | Proliferation Assay | Dose-dependent inhibition | [1] |

| 2-amino-4-(1-piperidine) pyridine | DLD-1 (Colon Cancer) | Proliferation Assay | Dose-dependent inhibition | [1] |

| Piperidine Derivative 17a | PC3 (Prostate Cancer) | Proliferation Assay | Concentration-dependent inhibition | [1] |

Table 2: Antimicrobial Activity Data for Related Piperidine Derivatives

| Compound/Derivative Class | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Piperidine-substituted halogenobenzene | Staphylococcus aureus | Broth Microdilution | 32-512 | [4] |

| Piperidine-substituted halogenobenzene | Bacillus subtilis | Broth Microdilution | 32-512 | [4] |

| Piperidine-substituted halogenobenzene | Yersinia enterocolitica | Broth Microdilution | 32-512 | [4] |

| Piperidine-substituted halogenobenzene | Escherichia coli | Broth Microdilution | 32-512 | [4] |

| Piperidine-substituted halogenobenzene | Klebsiella pneumoniae | Broth Microdilution | 32-512 | [4] |

| Piperidine-substituted halogenobenzene | Candida albicans | Broth Microdilution | 32-512 | [4] |

| 4-Aminopiperidine Derivative (2b) | Candida spp. | Broth Microdilution | 1-4 | |

| 4-Aminopiperidine Derivative (2b) | Aspergillus spp. | Broth Microdilution | 1-8 | |

| 4-Aminopiperidine Derivative (3b) | Candida spp. | Broth Microdilution | 1-4 | |

| 4-Aminopiperidine Derivative (3b) | Aspergillus spp. | Broth Microdilution | 1-8 |

Experimental Protocols

The following are detailed protocols for the preliminary in vitro screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7, PC-3, HT-29)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound (stock solution in DMSO)

-

96-well microtiter plates

-

Standard antibiotics/antifungals (e.g., ampicillin, fluconazole)

-

Microbial inoculum standardized to 0.5 McFarland

Protocol:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the stock solution of this compound to the first well. Perform serial twofold dilutions across the plate by transferring 100 µL from well to well.

-

Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 10 µL of the standardized inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, run a standard antimicrobial in parallel.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Visualizations

Experimental Workflow

Caption: General workflow for the preliminary biological screening of a novel compound.

Potential Signaling Pathways

Caption: Generalized PI3K/Akt and NF-κB signaling pathways potentially targeted by piperidine derivatives.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in public literature, its chemical structure strongly suggests potential as a cytotoxic and/or antimicrobial agent. The protocols and comparative data provided in this guide offer a robust starting point for its preliminary in vitro screening. Further investigation is warranted to elucidate the specific biological activities, mechanisms of action, and potential therapeutic applications of this compound.

References

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. ijnrd.org [ijnrd.org]

- 7. US5741926A - Aniline derivatives having antihyperglycemic activity - Google Patents [patents.google.com]

A Comprehensive Review of 4-(Piperidin-1-ylmethyl)aniline and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(Piperidin-1-ylmethyl)aniline scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1] The presence of the piperidine ring often enhances solubility and bioavailability, making it an attractive moiety for drug design.[1] This technical guide provides an in-depth literature review of this compound and its derivatives, focusing on their synthesis, quantitative biological data, and detailed experimental protocols. The potential mechanisms of action, particularly in the context of anti-inflammatory and cytotoxic activities, are also explored.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is most commonly achieved through a Mannich-type reaction or reductive amination.

General Synthesis via Mannich Reaction

The Mannich reaction provides a straightforward, one-pot method for the synthesis of the core scaffold.[2]

Experimental Protocol:

A general procedure for the synthesis of piperidin-4-one derivatives, which can be precursors, involves the condensation of an appropriately substituted aromatic aldehyde, an amine (like ammonium acetate), and a ketone (such as methyl isopropyl ketone) in a suitable solvent like ethanol. The reaction mixture is refluxed, and after completion, the product is isolated and purified.[2] For the synthesis of this compound derivatives, a common starting material is 4-nitrobenzylamine which can be reacted with piperidine and formaldehyde, followed by reduction of the nitro group to an aniline.

General Synthesis via Reductive Amination

Reductive amination offers a versatile route to synthesize N-substituted derivatives.[3]

Experimental Protocol:

-

Imine Formation: To a stirred solution of an N-Boc-piperidine-4-carboxaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM), the desired aniline derivative (1.2 equivalents) is added. The mixture is stirred at room temperature for 1-2 hours.[3]

-

Reduction: Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture, which is then stirred at room temperature for 12-16 hours.[3]

-